A Technical Guide to the Physicochemical Properties of (R)-3-Methoxypiperidine Hydrochloride
A Technical Guide to the Physicochemical Properties of (R)-3-Methoxypiperidine Hydrochloride
Abstract: (R)-3-Methoxypiperidine hydrochloride is a chiral piperidine derivative increasingly utilized as a key building block in medicinal chemistry and pharmaceutical development. Its defined stereochemistry and versatile reactivity make it an important intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of the essential physicochemical properties of (R)-3-Methoxypiperidine hydrochloride, offering researchers, chemists, and formulation scientists a comprehensive resource for its characterization, handling, and application. The document outlines core physical data, details standard analytical protocols for identity and purity verification, and summarizes critical safety information.
Section 1: Chemical Identity and Structural Elucidation
(R)-3-Methoxypiperidine hydrochloride is the salt form of the parent compound, (R)-3-Methoxypiperidine. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of basic compounds like piperidines, which facilitates easier handling and formulation.[1] The molecule possesses a single stereocenter at the C3 position of the piperidine ring, making it a valuable chiral intermediate in asymmetric synthesis.
Below is a summary of its key chemical identifiers.
Table 1: Chemical Identifiers for (R)-3-Methoxypiperidine Hydrochloride
| Identifier | Value |
|---|---|
| Chemical Name | (R)-3-Methoxypiperidine hydrochloride |
| Synonyms | (3R)-3-Methoxypiperidine hydrochloride |
| CAS Number | 688809-95-2 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol [2] |
| Parent Compound (Free Base) | (R)-3-Methoxypiperidine |
| Parent CAS | 651341-54-7[3] |
| Parent Molecular Formula | C₆H₁₃NO[3] |
| Parent Molecular Weight | 115.17 g/mol [3][4] |
Caption: Figure 2: A typical quality control workflow for chemical intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR confirms the presence of all proton environments and their connectivity, while ¹³C NMR verifies the carbon backbone. For this specific molecule, key diagnostic signals include the methoxy singlet, the distinct protons on the piperidine ring, and the exchangeable N-H protons.
Self-Validating Protocol: ¹H NMR Acquisition
This protocol provides a reliable method for obtaining a high-quality spectrum for identity verification.
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Sample Preparation:
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Accurately weigh 5-10 mg of (R)-3-Methoxypiperidine hydrochloride. [5] * Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in a clean vial. D₂O is often preferred for hydrochloride salts due to high solubility.
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Vortex until the sample is fully dissolved and transfer the solution to a 5 mm NMR tube. [5]
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Instrument Setup & Acquisition:
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Insert the tube into the NMR spectrometer.
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Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
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Acquire a standard ¹H NMR spectrum (typically 16 to 64 scans are sufficient).
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Expected Spectral Features:
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Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, typically in the 3.2-3.5 ppm range.
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Piperidine Ring Protons: A series of complex multiplets between ~1.5 and 3.5 ppm, integrating to a total of 9 protons (including the proton at C3). The proton geminal to the methoxy group (H3) will be a distinct multiplet.
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Amine Protons (-NH₂⁺-): A broad signal, often downfield. In D₂O, this signal will exchange with the solvent and may not be visible.
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Mass Spectrometry (MS) and Chromatography
Experience: While NMR confirms the structure, it is not ideal for assessing trace impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for determining purity and confirming molecular weight.
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Causality: The chromatography component (LC) separates the main compound from any impurities, while the detector (MS) provides the mass-to-charge ratio (m/z). For (R)-3-Methoxypiperidine hydrochloride, the expected observation in positive ion mode would be the protonated free base [M+H]⁺ at an m/z of approximately 116.1, corresponding to the molecular formula C₆H₁₄NO⁺. The purity is determined by integrating the area of the main peak relative to all other peaks detected (often by UV at 210/254 nm).
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Chiral Purity: Since the compound is chiral, its enantiomeric purity must be confirmed. This cannot be done with standard NMR or LC-MS. A dedicated chiral HPLC method, using a column with a chiral stationary phase, is required to separate the (R) and (S) enantiomers and ensure the material meets stereochemical specifications.
Section 4: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. (R)-3-Methoxypiperidine hydrochloride and its free base are classified as hazardous chemicals. Adherence to proper laboratory safety protocols is mandatory.
Table 3: Summary of Hazard Information
| Hazard Type | GHS Classification & Statement |
|---|---|
| Acute Toxicity | Warning: H302 - Harmful if swallowed. [6] |
| Skin Irritation | Warning: Causes skin irritation. |
| Eye Irritation | Warning: Causes serious eye irritation. |
| Respiratory Hazard | Warning: H335 - May cause respiratory irritation. [6]|
Source: Aggregated GHS information.[6]
Recommended Handling Procedures
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols. [5]* Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).
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Body Protection: Wear a standard laboratory coat.
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Hygiene: Wash hands thoroughly after handling. [5]Do not eat, drink, or smoke in the laboratory.
Storage Recommendations
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Container: Keep the container tightly closed to prevent moisture absorption and contamination.
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Atmosphere: Store in a dry, cool, and well-ventilated place. [5]For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature is recommended. [7]* Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
(R)-3-Methoxypiperidine hydrochloride is a valuable chiral building block with well-defined, albeit not exhaustively published, physical properties. Its utility in drug discovery is predicated on a thorough understanding of its identity, purity, and handling requirements. This guide establishes a framework for researchers, emphasizing that proper analytical characterization via NMR and LC-MS is not merely procedural but is a self-validating system that ensures the reliability of experimental outcomes. Strict adherence to the outlined safety and storage protocols is essential for the responsible use of this important chemical intermediate.
References
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LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4341744, 3-Methoxypiperidine. Retrieved from [Link]
-
Kuujia.com. (n.d.). Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). Retrieved from [Link]
-
LookChem. (n.d.). (R)-3-Methoxypiperidine hydrochloride. Retrieved from [Link]
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ChemBK. (2024). 3-Methoxypiperidine. Retrieved from [Link]
Sources
- 1. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 651341-54-7|(R)-3-Methoxypiperidine|BLD Pharm [bldpharm.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]

